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Abstract
Rauvomine B is a structurally unique monoterpenoid indole alkaloid, distinguished by a rare

cyclopropane ring fused to its indoloquinolizidine core.[1] Isolated from the traditional medicinal

plant Rauvolfia vomitoria, this natural product has garnered significant attention for its novel

hexacyclic architecture and promising anti-inflammatory properties.[1][2][3] This document

provides an in-depth technical overview of Rauvomine B, encompassing its discovery, the first

total synthesis, detailed experimental protocols for its isolation and synthesis, and its biological

activities. All quantitative data is presented in structured tables, and key experimental and

logical workflows are visualized through diagrams to facilitate a deeper understanding for

research and drug development applications.

Discovery and Structural Elucidation
Rauvomine B was first isolated in 2017 from the aerial parts of Rauvolfia vomitoria, a plant with

a history of use in traditional medicine.[1] The structure of Rauvomine B was elucidated

through a combination of spectroscopic analysis, including 1D and 2D NMR, high-resolution

electrospray ionization mass spectrometry (HRESIMS), and single-crystal X-ray diffraction.

The molecule possesses a novel C18 normonoterpenoid indole alkaloid skeleton featuring a

substituted cyclopropane ring, which forms an unusual 6/5/6/6/3/5 hexacyclic system. This
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unique structural feature makes it one of only a handful of known monoterpenoid indole

alkaloids to contain a cyclopropane ring.

Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for

Rauvomine B as reported in the initial isolation study.

Property Value

Molecular Formula C₁₈H₁₈N₂O

Molecular Weight 278.1419 g/mol

Appearance White powder

Optical Rotation [α]²⁰D -95.6 (c 0.8, CHCl₃)

HRESIMS (m/z)
[M+H]⁺ 279.1498 (calcd. for C₁₈H₁₉N₂O,

279.1492)

UV (MeOH) λmax (nm) 225, 279

IR (KBr) νmax (cm⁻¹)
3386, 2923, 1719, 1687, 1595, 1452, 1260,

1095, 748

¹H NMR (CDCl₃, MHz)

δ 7.98 (s, 1H), 7.49 (d, J=7.5 Hz, 1H), 7.30 (t,

J=7.5 Hz, 1H), 7.15 (t, J=7.5 Hz, 1H), 4.15 (s,

1H), 3.40-3.35 (m, 1H), 3.15-3.10 (m, 1H), 2.95

(dd, J=15.0, 5.0 Hz, 1H), 2.80 (d, J=15.0 Hz,

1H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 1H), 1.85

(d, J=5.0 Hz, 3H), 1.70-1.60 (m, 1H), 1.40-1.30

(m, 1H)

¹³C NMR (CDCl₃, MHz)

δ 175.2, 136.2, 134.5, 129.8, 121.8, 119.5,

118.2, 111.0, 60.8, 55.4, 52.1, 48.9, 45.6, 35.2,

33.1, 29.7, 25.9, 12.8
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The first total synthesis of (–)-Rauvomine B was accomplished by Aquilina, Banerjee, Morais et

al. and reported in 2024. The synthesis is notable for its strategic use of a strain-promoted

intramolecular cyclopropanation to construct the key three-membered ring. The synthesis

proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.

Retrosynthetic Analysis and Strategy
The core of the synthetic strategy revolves around a rhodium-catalyzed intramolecular

cyclopropanation of an N-sulfonyl triazole precursor. This key disconnection simplifies the

hexacyclic target to a tetracyclic intermediate. The tetracycle itself was envisioned to be

assembled through a series of well-established and stereoselective reactions.
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Caption: Retrosynthetic analysis of (-)-Rauvomine B.

Key Reactions and Transformations
The successful synthesis of Rauvomine B hinged on several key chemical transformations:

Palladium-Catalyzed Stereospecific Allylic Amination: This reaction established a crucial C-N

bond and set a key stereocenter.

cis-selective Pictet-Spengler Reaction: This classic transformation was employed to

construct the indoloquinolizidine core with high diastereoselectivity.

Ring-Closing Metathesis (RCM): RCM was used to form one of the six-membered rings of

the tetracyclic intermediate.

Strain-Promoted Intramolecular Cyclopropanation: The hallmark of the synthesis, this step

involved the rhodium-catalyzed decomposition of an N-sulfonyl triazole to an α-imino

carbene, which then underwent cyclopropanation with a tethered alkene to form the

signature cyclopropane ring of Rauvomine B.

Experimental Protocols: Total Synthesis
The following are detailed protocols for the key steps in the synthesis of (–)-Rauvomine B,

adapted from the supporting information of Aquilina et al.

Step 1: Pictet-Spengler Reaction

To a solution of the allylic amine intermediate in CH₂Cl₂ at 0 °C is added trifluoroacetic acid

(TFA). The reaction mixture is stirred for 1 hour at this temperature and then warmed to room

temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of

saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the

combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced

pressure. The crude product is purified by flash column chromatography on silica gel to afford

the tetracyclic product.

Step 2: Ring-Closing Metathesis
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The diene substrate is dissolved in degassed CH₂Cl₂. To this solution is added Grubbs'

second-generation catalyst. The reaction mixture is heated to reflux and stirred for 12 hours

under an inert atmosphere. The mixture is then cooled to room temperature and concentrated

under reduced pressure. The residue is purified by flash column chromatography on silica gel

to yield the metathesis product.

Step 3: Intramolecular Cyclopropanation

The N-sulfonyl triazole precursor is dissolved in 1,2-dichloroethane (DCE). Rh₂(esp)₂ is added,

and the reaction mixture is heated to 80 °C and stirred for 3 hours. After cooling to room

temperature, the solvent is removed in vacuo. The resulting crude material is purified by

preparative thin-layer chromatography to provide (–)-Rauvomine B.

Step 4: Final Deprotection

To a solution of the protected Rauvomine B precursor in CH₂Cl₂ is added trifluoroacetic acid

(TFA). The reaction is stirred at room temperature for 1 hour. The solvent is then removed

under reduced pressure, and the residue is redissolved in CH₂Cl₂ and washed with saturated

aqueous NaHCO₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The

crude product is purified by flash chromatography to yield the final natural product, (–)-

Rauvomine B, in excellent yield (91%).

Biological Activity
Anti-inflammatory Activity
Preliminary biological testing has shown that Rauvomine B exhibits significant anti-

inflammatory activity. In a screen using lipopolysaccharide (LPS)-stimulated RAW 264.7

macrophages, Rauvomine B demonstrated inhibition of this inflammatory pathway with an IC₅₀

value of 39.6 μM. This potency is comparable to the positive control, celecoxib, which had an

IC₅₀ of 34.3 μM in the same assay.

Compound
IC₅₀ (μM) against RAW 264.7
Macrophages

Rauvomine B 39.6

Celecoxib 34.3
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Experimental Protocol: Anti-inflammatory Assay
The following is a generalized protocol for assessing the anti-inflammatory activity of

compounds in LPS-stimulated RAW 264.7 macrophages, based on standard methodologies.
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Cell Culture and Plating

Treatment and Stimulation

Nitric Oxide Measurement (Griess Assay)

Culture RAW 264.7 cells
in DMEM with 10% FBS

Seed cells into 96-well plates
(e.g., 1 x 10^5 cells/well)

Incubate overnight (37°C, 5% CO₂)

Pre-treat cells with various
concentrations of Rauvomine B
(or vehicle control) for 1-2 hours

Stimulate cells with LPS
(e.g., 1 µg/mL)

Incubate for 24 hours

Collect cell culture supernatant

Mix supernatant with Griess Reagent

Measure absorbance at 540 nm

Calculate nitrite concentration
(as a proxy for NO production)

Click to download full resolution via product page

Caption: Workflow for the anti-inflammatory assay.
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Protocol:

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified

Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per

well and allowed to adhere overnight.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Rauvomine B or a vehicle control. The cells are pre-incubated for 1-2

hours.

Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control)

to a final concentration of 1 µg/mL to induce an inflammatory response.

Incubation: The plates are incubated for an additional 24 hours.

Nitric Oxide Assay: The production of nitric oxide (NO), a key inflammatory mediator, is

quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture

supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent

are mixed, and the absorbance is measured at 540 nm. The concentration of nitrite is

determined from a standard curve.

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of NO inhibition

against the log concentration of Rauvomine B.

Conclusion and Future Directions
Rauvomine B stands out as a fascinating natural product due to its unique chemical

architecture and relevant biological activity. The successful completion of its first total synthesis

not only confirms its structure but also opens avenues for the synthesis of analogs and further

investigation into its mechanism of action. The anti-inflammatory properties of Rauvomine B

suggest that its scaffold could be a promising starting point for the development of new

therapeutic agents. Future research will likely focus on elucidating the specific molecular

targets of Rauvomine B within inflammatory signaling pathways and exploring the structure-

activity relationships of this intriguing class of alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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